3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTXBMBQYKLAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Aminophenol Derivatives
The cyclization of 5-methyl-o-aminophenol with urea under reflux conditions represents a classical method. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of urea, followed by dehydration to form the oxazole ring. Optimized conditions involve heating at 160°C for 15–30 minutes in an inert solvent like benzene or toluene, yielding 5-methyl-1,3-benzoxazol-2(3H)-one with >80% efficiency.
Reaction Scheme:
Alternative Cyclization Catalysts
Recent advances employ Lewis acids such as BF₃·Et₂O to accelerate cyclization. For example, reacting 5-methyl-o-aminophenol with N-cyanothioformamide (NCTS) in 1,4-dioxane with BF₃·Et₂O at reflux achieves ring closure within 24 hours, albeit with moderate yields (65–70%). This method minimizes side reactions, making it preferable for thermally sensitive intermediates.
Introduction of the 2-(4-Bromophenoxy)ethyl Side Chain
Functionalization of the benzoxazolone nitrogen at position 3 requires careful alkylation strategies:
Alkylation with 1,2-Dibromoethane
The 3-nitrogen of 5-methyl-1,3-benzoxazol-2(3H)-one undergoes alkylation using 1,2-dibromoethane in the presence of a base such as K₂CO₃. This stepwise process first generates a bromoethyl intermediate, which is subsequently reacted with 4-bromophenol under Mitsunobu conditions (DIAD, PPh₃) to install the phenoxy group.
Optimized Conditions:
Direct Nucleophilic Displacement
An alternative one-pot approach utilizes 2-(4-bromophenoxy)ethyl bromide as the alkylating agent. Reaction with the benzoxazolone in acetonitrile at 60°C for 12 hours in the presence of NaH achieves direct N-alkylation, simplifying the synthesis but requiring stringent moisture control.
Key Parameters:
Purification and Characterization
Recrystallization Techniques
Crude product purification typically employs sequential recrystallization from methanol/water mixtures (3:1 v/v), enhancing purity to >98%. Analytical data from PubChem (CID 851210) confirm the molecular formula (C₁₆H₁₄BrNO₃) and mass (348.19 g/mol).
Spectroscopic Validation
-
¹H NMR (DMSO-d₆):
δ 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (s, 1H, C5-H), 4.30 (t, J = 6.5 Hz, 2H, OCH₂), 3.85 (t, J = 6.5 Hz, 2H, NCH₂), 2.45 (s, 3H, CH₃). -
HRMS:
Calculated for C₁₆H₁₄BrNO₃ [M+H]⁺: 348.0194; Found: 348.0196.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Alkylation | 2 | 48–52 | High regioselectivity | Lengthy purification |
| Direct N-Alkylation | 1 | 60–65 | Simplified procedure | Moisture sensitivity |
| Mitsunobu Coupling | 2 | 45–50 | Mild conditions | Cost of reagents (DIAD, PPh₃) |
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the methyl group to a carboxylic acid.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the phenoxyethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one exerts its effects depends on its specific application:
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Size: The 4-bromophenoxyethyl group in the target compound introduces bulkier substituents compared to smaller groups like benzyl (239.27 g/mol) or chlorinated variants (169.58 g/mol) . This likely reduces solubility but enhances binding to hydrophobic targets. Piperazinylmethyl derivatives (e.g., fluorophenyl-piperazine in ) exhibit improved solubility due to the basic nitrogen in piperazine, contrasting with the neutral phenoxyethyl group in the target compound.
Biological Activity Trends: Halogenation (Cl, Br) at position 5 or 6 correlates with antimicrobial and anti-QS activity. For example, 5-chloro and 6-bromo derivatives showed inhibitory effects against Pseudomonas aeruginosa QS systems and Gram-positive bacteria .
Biological Activity
3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one is a synthetic organic compound with notable biological activities, particularly as an autotaxin inhibitor. This compound features a complex molecular structure that enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula: C16H14BrNO3
- CAS Number: 638142-11-7
- Molecular Weight: 348.19 g/mol
The compound's structure includes a benzoxazole moiety, which is known for its diverse biological activities. The presence of the bromophenoxy group and the ethyl chain contributes to its unique interaction profiles with biological targets.
Autotaxin Inhibition
Research has shown that this compound exhibits significant inhibition of autotaxin, an enzyme implicated in various inflammatory processes and cancer progression. Autotaxin produces lysophosphatidic acid (LPA), which is involved in tumor growth and metastasis. By inhibiting autotaxin, this compound may help in managing conditions related to inflammation and cancer.
Cytotoxicity Against Cancer Cells
Studies on benzoxazole derivatives indicate that compounds similar to this compound can exert cytotoxic effects on various cancer cell lines, including:
- Breast Cancer: MCF-7, MDA-MB-231
- Lung Cancer: A549
- Liver Cancer: HepG2
- Prostate Cancer: PC3
These findings suggest that the compound may possess broad-spectrum anticancer properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have also been explored. For example, compounds from this class have been tested against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives demonstrated significant activity, indicating that this compound may also have potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features. The following table summarizes the SAR findings related to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-1,3-benzoxazol-2(3H)-one | Benzoxazole core without bromine | Antimicrobial properties |
| 4-Bromophenol | Simple phenolic compound | Antiseptic properties |
| 2-(4-Bromophenoxy)ethanol | Ether linkage with phenol | Potential anti-inflammatory effects |
The presence of specific functional groups enhances the binding affinity to biological targets and modulates the compound's therapeutic effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess cytotoxicity using various cancer cell lines and evaluate antimicrobial efficacy against selected bacterial strains.
For instance, a study published in Arzneimittelforschung indicated that benzoxazole derivatives could inhibit quorum sensing in Pseudomonas aeruginosa, leading to reduced virulence factors such as biofilm formation and elastase production .
The mechanism through which this compound exerts its effects likely involves modulation of specific signaling pathways associated with autotaxin activity and cancer cell proliferation. Further research is needed to elucidate these pathways fully.
Q & A
Q. What are the established synthetic protocols for preparing 3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Core benzoxazole formation : Cyclization of substituted o-aminophenols with carbonyl reagents (e.g., triphosgene) under reflux in anhydrous solvents like THF or DCM .
Side-chain functionalization : Alkylation of the benzoxazole nitrogen with 2-(4-bromophenoxy)ethyl bromide using a base (e.g., K₂CO₃) in DMF at 60–80°C .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Q. Optimization strategies :
- Vary reaction time/temperature to improve yields (e.g., 65–75% yields reported for similar benzoxazoles under optimized conditions) .
- Use catalysts like tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Advanced Research Questions
Q. How does the 4-bromophenoxyethyl substituent influence the compound’s biological activity compared to analogues?
- Structure-activity relationship (SAR) : The bromophenoxy group enhances lipophilicity, potentially improving membrane permeability. Substitution at the ethyl linker (e.g., replacing Br with Cl or F) alters electronic properties and steric effects, impacting target binding .
- Case study : In benzoxazole derivatives, 4-bromophenyl analogs showed 2–3× higher antimicrobial activity than non-halogenated counterparts (MIC = 8–16 µg/mL vs. 32–64 µg/mL) .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like bacterial enoyl-ACP reductase or fungal CYP51 .
- MD simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 50–100 ns trajectories .
- Key parameters : Binding free energy (ΔG), hydrogen bond occupancy, and RMSD values. For example, benzoxazole derivatives exhibited ΔG = −8.5 to −10.2 kcal/mol in docking studies with fungal targets .
Q. How can researchers resolve contradictions in reported bioactivity data for benzoxazole derivatives?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral centers : No inherent chirality in the target compound, but impurities from side reactions (e.g., incomplete alkylation) require rigorous purification.
- Scale-up issues :
- Exothermic reactions: Control temperature during alkylation to avoid byproducts.
- Solvent recovery: Replace DMF with recyclable solvents like acetone or acetonitrile .
Q. How can researchers leverage this compound as a precursor for novel materials (e.g., photoactive polymers)?
- Functionalization : Introduce crosslinkable groups (e.g., acrylate) via post-synthetic modification of the benzoxazole ring .
- Case study : Benzoxazine derivatives with bromine substituents exhibited enhanced thermal stability (TGA decomposition >300°C) and fluorescence quantum yields (Φ = 0.4–0.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
